molecular formula C11H10ClNO2 B051148 Ethyl 2-(4-chlorophenyl)-2-cyanoacetate CAS No. 15032-43-6

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Cat. No. B051148
CAS RN: 15032-43-6
M. Wt: 223.65 g/mol
InChI Key: NZMYLLIHPJDUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and its derivatives involves reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride, among other methods. These synthesis routes are critical for producing the compound in high purity and yields for further studies and applications. The process highlights the importance of precise reaction conditions and catalysts in obtaining the desired product efficiently (Johnson et al., 2006).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate derivatives has been elucidated using various spectroscopic techniques including IR, UV, and NMR. These compounds typically crystallize in specific space groups, with defined lattice constants, indicating their solid-state structure. The analysis of molecular structure is crucial for understanding the compound's reactivity and properties (Johnson et al., 2006).

Chemical Reactions and Properties

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate participates in various chemical reactions, leading to a wide array of derivatives with distinct properties. These reactions include condensation, cyclization, and coupling reactions, each of which significantly impacts the compound's chemical behavior and potential applications. Understanding these reactions is essential for synthesizing novel compounds and exploring their applications (Dawadi & Lugtenburg, 2011).

Physical Properties Analysis

The physical properties of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate and its derivatives, such as melting point, boiling point, and solubility, are determined through experimental studies. These properties are fundamental for the compound's handling, storage, and application in various chemical processes. The physical properties are directly related to the molecular structure and help in predicting the compound's behavior in different environments (Yu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are crucial aspects of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate's analysis. These properties enable the compound to be used as a building block in organic synthesis, leading to a wide range of applications in medicinal chemistry and materials science. The exploration of these chemical properties is vital for expanding the compound's utility in research and industry (Kumar et al., 2016).

Scientific Research Applications

7. Chemical Synthesis

  • Application : The compound is used in the synthesis of other chemical compounds. Specifically, it is used in the synthesis of Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

8. Biological Research

  • Application : The compound is used in the study of the biological potential of indole derivatives. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

9. Material Science

  • Application : The compound is used in the study of thermal annealing effect on structural and optical properties of thin films .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMYLLIHPJDUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289823
Record name Ethyl 4-chloro-α-cyanobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

CAS RN

15032-43-6
Record name Ethyl 4-chloro-α-cyanobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15032-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-α-cyanobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate

Citations

For This Compound
1
Citations
福富慎 - mie-u.repo.nii.ac.jp
研究題目 Page 1 研究題目 2・イミノピリジン合成を活用した含窒素ヘテロ環化合物の合成研究 平成 27年度 三重大学大学院工学研究科 博士前期課程分子素材工学専攻 福富慎 Page 2 一一一論…
Number of citations: 2 mie-u.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.